Ethoxyquin

概要

説明

Ethoxyquin is a quinoline-based antioxidant primarily used as a food preservative. It was originally developed to control scald on pears after harvest and is now used in various applications, including as a preservative in pet foods and spices to prevent color loss due to oxidation . This compound is known for its ability to slow the development of rancidity in fats and is used in some countries as a feed stabilizer in the fishing industry .

準備方法

Ethoxyquin is synthesized from para-aminophenetole and acetone through a dehydration condensation reaction in the presence of a catalyst. Early methods used hydrogen halides as catalysts, but more recent methods employ sulfonic acids such as benzenesulfonic acid, methanesulfonic acid, and cresolsulfonic acid . The crude product undergoes further processing, including vacuum distillation, extraction, and acid water treatment, to obtain the purified compound .

化学反応の分析

エトキシキンは、以下のような様々な化学反応を起こします。

酸化: エトキシキンは酸化されてエトキシキンキノンイミンおよびエトキシキン二量体を形成することができます.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: エトキシキンは、特に強求核剤の存在下で置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、エトキシキンキノンイミンおよびエトキシキン二量体です .

科学的研究の応用

Use in Animal Feed

Ethoxyquin is predominantly utilized as a preservative in animal feeds to protect against oxidative deterioration. Its antioxidant properties help stabilize fats and fat-soluble vitamins, such as vitamins A and E, which are crucial for animal health.

Case Study: Antioxidant Efficacy in Animal Nutrition

A study conducted on Atlantic salmon demonstrated that dietary inclusion of this compound resulted in significantly higher levels of vitamins A and E in the blood plasma of treated fish compared to control groups. This suggests that this compound not only acts as a preservative but may also enhance the bioavailability of essential nutrients .

Table 1: Antioxidant Activity of this compound in Animal Feed

| Parameter | Control Group | This compound Group |

|---|---|---|

| Vitamin A Levels (µg/ml) | 30 | 90 |

| Vitamin E Levels (µg/ml) | 25 | 75 |

Impact on Aquatic Life

While this compound is beneficial in feed, its environmental impact, particularly on aquatic organisms, has raised concerns. Research indicates that even low concentrations can affect the health of fish embryos and other aquatic life.

Case Study: Toxicity Assessment in Zebrafish

A study on zebrafish embryos exposed to varying concentrations of this compound revealed significant adverse effects, including increased mortality rates and developmental deformities at concentrations as low as 5 mg/l . The findings highlight the need for careful regulation of this compound levels in aquaculture practices.

Industrial Applications

Originally developed for the rubber industry to prevent oxidation, this compound's applications extend beyond animal feed. It is used as an antioxidant in various industrial processes.

Historical Context

This compound was first registered as a pesticide in the United States in 1965 for post-harvest treatment of fruits to prevent scalding. Its ability to inhibit oxidative processes made it valuable not just in agriculture but also in food preservation .

Safety Assessments and Regulatory Status

Despite its benefits, this compound's safety has been under scrutiny due to potential toxic effects observed in laboratory studies. The Environmental Protection Agency has conducted risk assessments to evaluate its safety for both animals and humans.

Regulatory Insights

Recent evaluations by the European Food Safety Authority concluded that while this compound is safe for use at certain levels, further studies are required to fully understand its long-term effects on consumers and the environment .

Emerging Research and Alternatives

Ongoing research aims to explore new antioxidants derived from the this compound structure or alternatives that could offer similar benefits without associated risks.

Innovative Approaches

Studies are investigating modified forms of this compound that retain antioxidant properties while minimizing toxicity. For instance, derivatives like this compound dimer have shown promise as safer alternatives while still providing effective preservation .

作用機序

エトキシキンは、主にその抗酸化作用を通して効果を発揮します。 エトキシキンは、過酸化物やその他の活性酸素種の生成を阻害し、それによって脂肪、タンパク質、その他の細胞成分の酸化損傷を防ぎます 。 神経保護の文脈において、エトキシキンとそのアナログ(EQ-6など)は、プログラムされた軸索変性経路における重要な代謝産物であるニコチンアミドアデニンジヌクレオチドのレベルを維持することにより、軸索変性を防ぐことが示されています .

6. 類似の化合物との比較

エトキシキンは、ブチルヒドロキシトルエン(BHT)やブチルヒドロキシアニソール(BHA)などの他の抗酸化剤と比較することができます。 3つの化合物はすべて酸化を防止するために使用されますが、エトキシキンは、水産業における飼料安定剤としての用途と、神経保護の可能性という点でユニークです 。 類似の化合物には以下のようなものがあります。

- ブチルヒドロキシトルエン(BHT)

- ブチルヒドロキシアニソール(BHA)

- エトキシキンキノンイミン

- エトキシキン二量体

エトキシキンのユニークな特性と用途は、食品保存から医療研究まで、様々な分野で貴重な化合物となっています。

類似化合物との比較

Ethoxyquin can be compared with other antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While all three compounds are used to prevent oxidation, this compound is unique in its application as a feed stabilizer in the fishing industry and its potential neuroprotective properties . Similar compounds include:

- Butylated Hydroxytoluene (BHT)

- Butylated Hydroxyanisole (BHA)

- This compound Quinone Imine

- This compound Dimer

This compound’s unique properties and applications make it a valuable compound in various fields, from food preservation to medical research.

生物活性

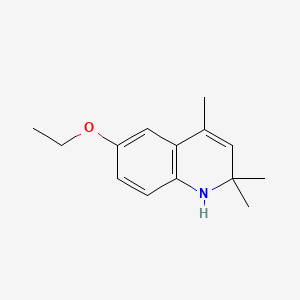

Ethoxyquin (EQ), chemically known as 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, is a synthetic antioxidant widely used in animal feed and food preservation. Its biological activities are primarily linked to its antioxidant properties, metabolic pathways, and potential toxicological effects. This article delves into the biological activity of this compound, supported by data tables and research findings.

1. Antioxidant Properties

This compound is recognized for its high antioxidative activity, effectively protecting lipids from oxidation. It is particularly effective in preserving vitamins A and E in the bloodstream of treated animals, suggesting that EQ may replace natural antioxidants in biological systems. Studies have shown that animals treated with EQ exhibited three times higher levels of these vitamins compared to controls .

Table 1: Antioxidant Effects of this compound

| Study Reference | Subject | Findings |

|---|---|---|

| Bohne et al. (2013) | Atlantic Salmon | Induced expression of UDPGT mRNA after dietary exposure to EQ. |

| PMC4745505 | Rodents | Elevated levels of vitamins A and E in plasma after EQ treatment. |

| PMC7829797 | Rats | DEQ (a metabolite of EQ) showed hepatoprotective effects against oxidative stress. |

2. Metabolism and Distribution

This compound is rapidly absorbed from the gastrointestinal tract, with peak blood concentrations observed within one hour post-administration. The compound is distributed throughout the body, with detectable levels in the liver, kidneys, and adipose tissues. Metabolites are primarily excreted via urine, with significant metabolic pathways including O-deethylation and glucuronidation observed in various species including rats, mice, dogs, and fish .

Table 2: Metabolic Pathways of this compound

| Metabolic Process | Description |

|---|---|

| O-deethylation | Major pathway leading to metabolites such as DEQ. |

| Glucuronidation | Involves conjugation with glucuronic acid for excretion. |

| Hydroxylation | Additional metabolic modification at position 8-C. |

3. Toxicological Studies

While this compound has beneficial antioxidant properties, it also presents potential toxicological risks. Studies indicate that the primary target organs for this compound toxicity are the liver and kidneys. For instance, elevated liver enzymes and histopathological changes were noted in dogs at doses as low as 4 mg/kg/day over a 90-day period . Long-term studies in rats have shown weight loss and kidney damage at higher dosages.

Table 3: Toxicological Effects Observed in Animal Studies

| Study Reference | Subject | Dosage (mg/kg/day) | Observations |

|---|---|---|---|

| Wilson & DeEds (1959) | Rats | 250-2000 | Increased liver weight; kidney damage noted at higher doses. |

| Hanzal (1955) | Rats | 500-1000 | Histopathological changes including pyelonephritis and thyroid hyperplasia. |

| Manson et al. (1987) | Rats | 5000 (equivalent to 250 mg/kg/day) | Severe kidney damage; evidence of hyperplastic tubules. |

4. Case Studies on Biological Activity

Recent studies have explored the broader biological implications of this compound beyond its antioxidant properties:

- Hepatoprotection : A study demonstrated that deethylated this compound (DEQ) protects against acute liver injury induced by carbon tetrachloride (CCl₄). DEQ treatment reduced inflammatory markers and improved redox balance in a rat model .

- Growth Performance in Aquaculture : Research on tilapia indicated that while this compound improves feed efficiency, it may adversely affect growth performance and could pose risks to consumers through bioaccumulation .

特性

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECIPOUIJURFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63301-91-7 | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63301-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020582 | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW LIQUID | |

CAS No. |

91-53-2, 63301-91-7 | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063301917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyquin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1410R4OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxyquin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992), Approximately 0 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethoxyquin?

A1: this compound has a molecular formula of C14H19NO and a molecular weight of 217.30 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques, including UV, IR, 1H-NMR, and mass spectrometry. [, ] These data help assess the purity of this compound samples and identify its degradation products.

Q3: How does this compound act as an antioxidant?

A3: this compound exhibits its antioxidant activity through multiple mechanisms:

- Radical Scavenging: this compound effectively scavenges free radicals, such as peroxyl radicals, preventing the initiation and propagation of lipid peroxidation. [, ]

- Oxygen Binding: It can react with oxygen, forming stable products and reducing the availability of oxygen for oxidation reactions. []

- Inhibition of α-Farnesene Oxidation: In fruits like pears, this compound inhibits the oxidation of α-farnesene, a compound linked to the development of superficial scald. [, ]

Q4: Does this compound induce any specific enzymes?

A4: Yes, research indicates that this compound can induce certain enzymes, including:

- Glutathione S-transferases (GSTs): this compound induces specific GSTs in rats, particularly those with high activity towards aflatoxin B1-8,9-epoxide, potentially contributing to aflatoxin detoxification. []

- Aldehyde Reductase (AFB1AR): This enzyme is induced by this compound in rat livers and plays a role in detoxifying aflatoxin B1. []

Q5: Does this compound have any effect on lipid metabolism?

A5: Research suggests that this compound can influence lipid metabolism in various ways:

- Reduced Peroxidation: this compound protects lipids from oxidation, particularly in feeds and fish oil, preserving their quality and nutritional value. [, , ]

- Increased Free Fatty Acids: In some cases, this compound can lead to an increase in free fatty acids during the ensilation of fish, potentially due to enhanced lipase activity. []

Q6: How stable is this compound under different storage conditions?

A6: this compound is prone to oxidative losses, especially in matrices with low antioxidant potential. [] Its stability is influenced by factors like temperature, exposure to light, and the presence of other antioxidants.

- Cold Storage: this compound exhibits greater stability in cold storage, both in pure form and in food matrices. [, , ]

- Frozen Homogenates and Extracts: Decomposition can occur during the storage of frozen homogenates and extracts, with degradation being more pronounced in extracts of matrices with poor antioxidant potential. []

Q7: Can the stability of this compound be improved?

A7: Yes, several strategies can enhance the stability of this compound:

- Addition of Ascorbic Acid: Ascorbic acid acts as a sacrificial antioxidant, protecting this compound from degradation during analytical procedures and storage. []

- Controlled Atmosphere Storage: Storing fruits like pears in a controlled atmosphere with low oxygen and high carbon dioxide levels, combined with this compound treatment, effectively controls superficial scald for extended periods. [, ]

Q8: How effective is this compound in controlling superficial scald in fruits?

A8: this compound is recognized for its efficacy in controlling superficial scald in fruits, especially pears. [, , ]

- Concentration: Effective control is achieved at concentrations around 1000 ppm, while higher concentrations (e.g., 2700 ppm) might cause phytotoxicity. []

- Timing of Application: Applying this compound within a short period after harvest (within 2 days) is crucial for optimal scald control. []

- Combined Treatments: Combining this compound treatment with controlled atmosphere storage or 1-methylcyclopropene (1-MCP) application enhances its efficacy in preventing scald. [, , ]

Q9: Does this compound have any protective effects against toxins like aflatoxin B1?

A9: Studies show that this compound can protect against aflatoxin B1 toxicity, but the results are not consistent across species.

- Rats: In rats, this compound induces enzymes involved in aflatoxin B1 detoxification, contributing to resistance against its carcinogenic effects. [, ]

- Chicks: this compound's protective effect against aflatoxin B1 in chicks is less clear, with some studies showing no significant protection. []

Q10: What are the known toxicological concerns regarding this compound?

A10: Although this compound is generally considered safe at approved levels, some concerns have been raised:

- Presence of p-Phenetidine: this compound synthesis involves p-phenetidine, a potential mutagen, which can remain as an impurity in the final product. This raises concerns regarding long-term safety and potential carcinogenicity. [, ]

- Nephrotoxicity: Long-term this compound consumption has been linked to nephrotoxicity in rats. []

Q11: What analytical techniques are used to determine this compound levels?

A11: Several analytical methods are employed for this compound quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS) provides sensitive and selective determination of this compound in various matrices. [, , , ]

- Spectrofluorimetry: this compound can be measured using spectrofluorimetry after extraction and cleanup procedures. []

- Gas Chromatography (GC): While less common, GC methods have also been explored for this compound analysis. []

Q12: How are analytical methods for this compound validated?

A12: Validation of analytical methods for this compound involves assessing parameters such as:

- Linearity: Evaluating the linear response of the method over a defined concentration range. []

- Accuracy: Determining the closeness of measured values to the true value, typically evaluated through recovery studies. [, ]

- Precision: Assessing the agreement between replicate measurements, expressed as relative standard deviation (RSD). [, ]

- Specificity: Ensuring that the method can distinguish this compound from other components in the sample matrix. []

Q13: What is known about the environmental impact of this compound?

A13: Limited information is available regarding the environmental fate and ecotoxicological effects of this compound. []

- Aquatic Compartment: There is a potential risk to the aquatic compartment when this compound is used in terrestrial animals, due to potential runoff and leaching. []

- Groundwater: No significant safety concerns for groundwater contamination are anticipated. []

- Terrestrial Compartment: Further research is needed to assess the safety of this compound for the terrestrial environment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。